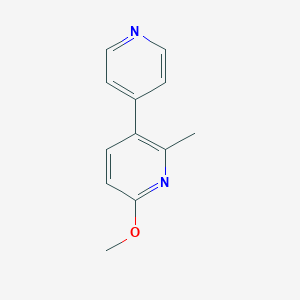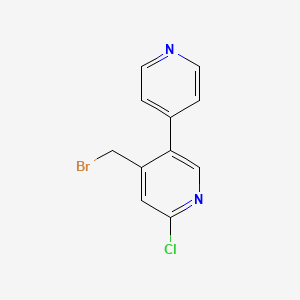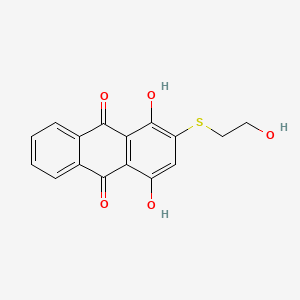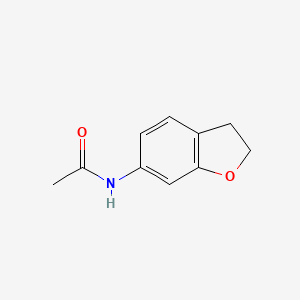
(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is a complex organic compound that features a combination of fluorenyl, piperazinyl, and propanoic acid moieties. This compound is often used in the synthesis of peptides and other biologically active molecules due to its unique structural properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid typically involves multiple steps:
Protection of Amino Groups: The amino groups are protected using tert-butoxycarbonyl (Boc) and fluorenylmethyloxycarbonyl (Fmoc) protecting groups.
Formation of Piperazine Derivative: The piperazine derivative is synthesized by reacting piperazine with appropriate reagents to introduce the Fmoc group.
Coupling Reaction: The protected amino acid is coupled with the piperazine derivative using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Deprotection: The protecting groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the fluorenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or fluorenyl derivatives.
科学的研究の応用
(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is widely used in scientific research, particularly in:
Peptide Synthesis: The compound is used as a building block in the synthesis of peptides and peptidomimetics.
Drug Development: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Bioconjugation: The compound is used in the conjugation of biomolecules for various biological assays.
Material Science: It is employed in the development of novel materials with specific properties.
作用機序
The mechanism of action of (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on its structure and the target molecule. The pathways involved include binding to active sites, altering enzyme activity, or modulating receptor signaling.
類似化合物との比較
Similar Compounds
- (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)butanoic acid
- (S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)pentanoic acid
Uniqueness
(S)-3-(4-(((9H-Fluoren-9-yl)methoxy)carbonyl)piperazin-1-yl)-2-((tert-butoxycarbonyl)amino)propanoic acid is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. The presence of both Fmoc and Boc protecting groups allows for selective deprotection and functionalization, making it a versatile intermediate in organic synthesis.
特性
分子式 |
C27H33N3O6 |
|---|---|
分子量 |
495.6 g/mol |
IUPAC名 |
(2S)-3-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C27H33N3O6/c1-27(2,3)36-25(33)28-23(24(31)32)16-29-12-14-30(15-13-29)26(34)35-17-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22-23H,12-17H2,1-3H3,(H,28,33)(H,31,32)/t23-/m0/s1 |
InChIキー |
WURNFZDTXMOKNM-QHCPKHFHSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N[C@@H](CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)NC(CN1CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


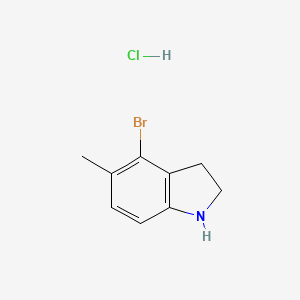
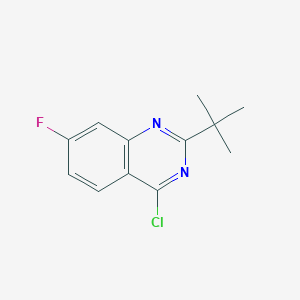
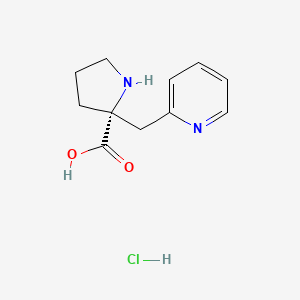
![1-(Isothiazol-5-yl)imidazo[1,5-a]pyridine-3-carboxamide](/img/structure/B13140168.png)
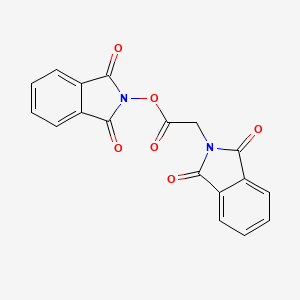

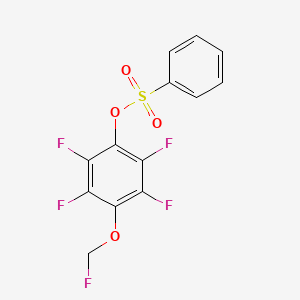

![(4S)-2-[2,2-diphenyl-1-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]ethenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole](/img/structure/B13140189.png)
